molecular formula C15H22N2OS B14980310 1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14980310
M. Wt: 278.4 g/mol
InChI Key: LIPUVUDWPIBDFY-UHFFFAOYSA-N
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Description

1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of cyclopentylamine and propylsulfanyl-substituted intermediates, followed by cyclization with a pyrimidine ring-forming reagent. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents such as alkyl halides or aryl halides can replace the propylsulfanyl group with other substituents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures

Mechanism of Action

The mechanism of action of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other pyrimidine derivatives, such as:

The uniqueness of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features and the presence of the propylsulfanyl group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-cyclopentyl-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C15H22N2OS/c1-2-10-19-14-12-8-5-9-13(12)17(15(18)16-14)11-6-3-4-7-11/h11H,2-10H2,1H3

InChI Key

LIPUVUDWPIBDFY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=O)N(C2=C1CCC2)C3CCCC3

Origin of Product

United States

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